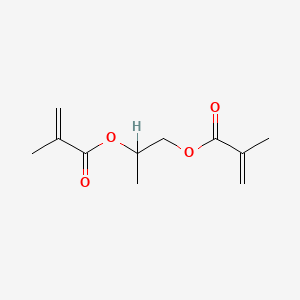

Propylene dimethacrylate

Description

Contextualization within Multifunctional Monomers

Multifunctional monomers are characterized by the presence of two or more reactive functional groups, enabling them to act as crosslinking agents in polymerization processes. Propylene (B89431) dimethacrylate falls into this category as it possesses two methacrylate (B99206) groups. google.com This dual functionality allows it to form bridges between linear polymer chains, a critical feature for creating three-dimensional network structures.

The class of multifunctional monomers is diverse and includes various diacrylates and dimethacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA). google.comesstechinc.com Each of these monomers imparts specific properties to the final polymer. For instance, the choice of the monomer's core structure influences characteristics like the flexibility and hydrophilicity of the resulting polymer network. Propylene dimethacrylate, with its propylene glycol core, contributes its own unique set of properties to the polymeric systems in which it is incorporated. The synthesis of such monomers often involves the esterification of a diol, in this case, propylene glycol, with methacrylic acid or its derivatives. researchgate.net

Significance in Highly Crosslinked Polymer Networks

The primary significance of this compound in polymer science lies in its ability to form highly crosslinked networks. nih.gov During polymerization, the two methacrylate groups on each this compound molecule can react and become part of different growing polymer chains. This creates a dense network of interconnected chains, leading to a rigid and insoluble polymer matrix. mdpi.com

The degree of crosslinking has a profound impact on the material's properties. A higher crosslink density generally results in increased stiffness, improved thermal stability, and enhanced chemical resistance. mdpi.com These characteristics are highly desirable in many advanced applications, including dental restorative materials, where durability and stability are paramount. nih.govnih.gov The formation of these networks is a complex process that can be influenced by various factors, including the specific monomers used and the polymerization conditions. researchgate.net Research has shown that the kinetics of polymerization and the final properties of the network, such as modulus and shrinkage, are directly linked to the molecular structure of the dimethacrylate monomers. nih.gov

The polymerization of dimethacrylates is a complex free-radical process that involves several stages, from an initial liquid state to a gelled phase and finally a glassy solid. nih.gov This process is often accompanied by phenomena such as autoacceleration (the gel effect) and the incomplete conversion of functional groups, which are critical areas of study for optimizing the performance of the final polymer network. mdpi.com

Evolution of Research Perspectives on Dimethacrylates

Research into dimethacrylate-based polymers has evolved significantly over time. Initially, the focus was on the fundamental aspects of their synthesis and polymerization. researchgate.net As the understanding of these materials grew, research began to explore the intricate relationships between the chemical structure of the monomers and the resulting properties of the polymer networks. nih.gov This has led to the rational design of new monomers to achieve specific performance characteristics in the final materials. nih.gov

A significant area of research has been in the field of dental materials, where dimethacrylates like Bis-GMA, UDMA, and TEGDMA are commonly used. mdpi.comresearchgate.net Studies have investigated how the composition of monomer mixtures affects properties like polymerization shrinkage, mechanical strength, and biocompatibility. researchgate.net For example, the combination of different dimethacrylates is often used to balance properties such as viscosity, reactivity, and the final mechanical performance of the dental composite.

More recent research has delved into creating more sophisticated polymer architectures, such as covalent adaptable networks (CANs). acs.org These materials have dynamic covalent bonds that can be reversibly broken and reformed, allowing for reprocessing and recycling of the crosslinked polymer. Furthermore, the development of novel dimethacrylates continues, with a focus on improving properties like water sorption and mechanical durability for various applications. nih.gov The use of advanced characterization techniques, such as dielectric spectroscopy, has also provided deeper insights into the structural evolution and molecular mobility within these complex polymer networks. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate | |

| Molecular Formula | C11H16O4 | |

| Molecular Weight | 212.24 g/mol | |

| Synonyms | 1,2-Propanediol dimethacrylate, Propylene glycol dimethacrylate |

Interactive Data Table: Comparison of Dimethacrylate Monomers

| Monomer | Molecular Weight ( g/mol ) | Key Feature |

| This compound | 212.24 | Forms robust, crosslinked networks |

| Ethylene Glycol Dimethacrylate (EGDMA) | 198.22 | Acts as a cross-linking agent between polymer chains |

| Triethylene Glycol Dimethacrylate (TEGDMA) | 286.32 | Provides ideal water absorptivity and stability in dental formulations |

| Bisphenol A-glycidyl Methacrylate (Bis-GMA) | 512.59 | High viscosity, often used in dental composites |

| Urethane (B1682113) Dimethacrylate (UDMA) | 470.56 | Offers good mechanical properties and lower viscosity than Bis-GMA |

Structure

3D Structure

Propriétés

Numéro CAS |

7559-82-2 |

|---|---|

Formule moléculaire |

C11H16O4 |

Poids moléculaire |

212.24 g/mol |

Nom IUPAC |

2-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O4/c1-7(2)10(12)14-6-9(5)15-11(13)8(3)4/h9H,1,3,6H2,2,4-5H3 |

Clé InChI |

JJBFVQSGPLGDNX-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C(=C)C)OC(=O)C(=C)C |

SMILES canonique |

CC(COC(=O)C(=C)C)OC(=O)C(=C)C |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis and Derivatization of Propylene Dimethacrylate and Its Analogues

Synthetic Pathways for Propylene (B89431) Dimethacrylate Monomers

The production of propylene dimethacrylate monomers primarily relies on well-established esterification techniques, although alternative routes from other methacrylate (B99206) compounds have also been explored. The choice of synthetic pathway often depends on the desired purity, scale of production, and the specific starting materials available.

The most common method for synthesizing this compound is through the direct esterification of polypropylene (B1209903) glycol with either methacrylic acid or methacrylic anhydride (B1165640). When methacrylic acid is used, the reaction is an equilibrium process that typically requires a catalyst and the removal of water to drive the reaction to completion. nih.gov Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins are frequently employed. nih.govgoogle.com The reaction temperature is generally maintained between 60 and 130°C. researchgate.net To prevent the premature polymerization of the methacrylate groups, a free radical inhibitor is often added to the reaction mixture. researchgate.net

Alternatively, methacrylic anhydride can be used as the acylating agent. whiterose.ac.uk This method offers the advantage of being a non-equilibrium reaction, which can lead to higher yields and does not produce water as a byproduct, simplifying the purification process. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the methacrylic acid formed during the reaction. whiterose.ac.uk

A study on the esterification of ethylene (B1197577) glycol with methacrylic acid provides insights into the reaction kinetics and catalyst efficiency that can be extrapolated to polypropylene glycol systems. The study compared the catalytic activity of various acids, including sulfuric acid (H₂SO₄), boric acid (BF₃), p-toluenesulfonic acid (PTSA), and heteropolyacids (HPAs). It was found that HPAs exhibited superior activity. The reaction was determined to follow first-order kinetics with respect to methacrylic acid. google.com

| Catalyst | Relative Activity | Kinetic Order (w.r.t. Methacrylic Acid) |

|---|---|---|

| Heteropolyacids (HPAs) | High | 1 |

| Sulfuric Acid (H₂SO₄) | Moderate | 1 |

| Boric Acid (BF₃) | Moderate | 1 |

| p-Toluenesulfonic Acid (PTSA) | Moderate | 1 |

An alternative synthetic approach involves the modification of existing dimethacrylate monomers. For instance, acetyloxythis compound has been synthesized from glycerol (B35011) dimethacrylate. sumitomo-chem.co.jppatsnap.com In this process, glycerol dimethacrylate (also known as hydroxypropylene (B8440576) dimethacrylate) is reacted with acetic anhydride in a one-step exchange reaction. sumitomo-chem.co.jppatsnap.com This reaction is catalyzed by a small amount of sulfuric acid and is conducted at an elevated temperature, typically around 85°C. patsnap.com The resulting acetyloxythis compound offers properties such as lower curing shrinkage compared to commonly used dental monomers. sumitomo-chem.co.jppatsnap.com This synthetic strategy highlights the potential for creating a variety of this compound analogues by reacting the hydroxyl group of glycerol dimethacrylate with different anhydrides or acyl chlorides.

The synthesis of the precursor, glycerol dimethacrylate, can be achieved through the reaction of glycidyl (B131873) methacrylate with methacrylic acid. This addition reaction is facilitated by a catalyst such as tetraethylammonium (B1195904) bromide and is carried out in the presence of a polymerization inhibitor like hydroquinone (B1673460) to prevent unwanted side reactions. patsnap.com

For industrial-scale production of this compound, and more specifically its close analogue dipropylene glycol diacrylate (DPGDA), the process is optimized for efficiency, yield, and environmental considerations. A common large-scale method involves the esterification of dipropylene glycol with acrylic acid in the presence of a catalyst, a polymerization inhibitor, and a solvent that allows for azeotropic removal of water. google.compatsnap.com

One patented "clean production method" for DPGDA outlines a multi-step process designed to minimize waste and improve product purity. google.com The key steps in this process include:

Esterification: Dipropylene glycol, acrylic acid, a catalyst (such as methanesulfonic acid), a polymerization inhibitor (like hydroquinone), and a solvent (e.g., toluene (B28343) or cyclohexane) are reacted at elevated temperatures (80-92°C) with reflux dehydration to remove the water formed during the reaction. google.compatsnap.com

Neutralization: After the esterification is complete, the reaction mixture is cooled, and a base (such as sodium hydroxide) is added to neutralize the acidic catalyst and any remaining acrylic acid. google.com

Adsorption and Filtration: An adsorbent material, like magnesium polysilicate, is added to remove the salts formed during neutralization. This is followed by filtration. google.com

Solvent Removal: The solvent is removed under reduced pressure. google.com

Decolorization and Final Filtration: The product is then treated with a decolorizing agent, such as alkaline calcium bentonite (B74815) and calcium oxide, to remove impurities and trace amounts of water and acid, followed by a final filtration to yield the purified product. google.com

This method is reported to achieve high yields and minimizes the production of aqueous waste streams, making it an environmentally friendlier approach to large-scale synthesis. google.com

| Process Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Dipropylene glycol, acrylic acid, methanesulfonic acid catalyst, hydroquinone inhibitor, solvent, 80-92°C | Formation of dipropylene glycol diacrylate |

| Neutralization | Sodium hydroxide | Removal of acidic components |

| Adsorption | Magnesium polysilicate | Removal of neutralization salts |

| Solvent Removal | Reduced pressure distillation | Isolation of the product |

| Decolorization/Purification | Alkaline calcium bentonite, calcium oxide | Final purification of the product |

Functionalization and Modification Strategies

Beyond the synthesis of the basic this compound monomer, various strategies can be employed to create more complex oligomeric structures with specific functionalities. These modifications are crucial for developing materials with tailored properties for advanced applications, such as in additive manufacturing and biomaterials.

Heterotelechelic oligomers are polymers where the two chain ends have different functional groups. This dual functionality allows for subsequent chemical reactions to form more complex architectures, such as block copolymers or for surface immobilization. The synthesis of a heterotelechelic hybrid oligomer based on a poly(propylene oxide) (PPO) backbone, which is the core structure of this compound, has been demonstrated. researchgate.net

In this approach, a PPO oligomer was synthesized to have one methacrylic end group and one addition-fragmentation chain transfer (AFCT) end group. researchgate.net The synthesis of such a heterotelechelic PPO can be achieved through controlled polymerization techniques that allow for the precise placement of functional groups at the chain termini. These methods often involve the use of functional initiators or terminating agents. The resulting heterotelechelic oligomer can act as both a reactive diluent and a toughening agent in photopolymer resins. researchgate.net

The incorporation of addition-fragmentation chain transfer (AFCT) groups into dimethacrylate systems is a key strategy for mitigating polymerization-induced shrinkage stress. researchgate.netrsc.orgnih.gov This is achieved by creating a monomer or oligomer that contains a moiety capable of undergoing reversible addition-fragmentation reactions during polymerization. This process allows for the rearrangement of the polymer network, which helps to relieve internal stresses. rsc.orgnih.gov

A heterotelechelic hybrid oligomer based on poly(propylene oxide) has been synthesized with one methacrylic end group and one AFCT end group. researchgate.net This functionalized oligomer was shown to be an effective toughening agent in 3D printing resins. When incorporated into a commercial resin, the PPO-based oligomer with the AFCT group led to a significant reduction in shrinkage stress (up to 50%) and a notable increase in the toughness of the cured material, as measured by elongation at break and impact strength. researchgate.net

The presence of the AFCT group allows for a dynamic network formation process that transitions from a chain-growth to a more step-growth-like mechanism, resulting in a more homogeneous network structure. researchgate.net

| Property | Effect of PPO-AFCT Oligomer | Magnitude of Change |

|---|---|---|

| Shrinkage Stress | Reduction | Up to 50% |

| Toughness (Elongation at Break) | Enhancement | Factor of 2 to 4 |

| Impact Strength | Increase | 55% to 92% |

Polymerization Kinetics and Mechanisms of Propylene Dimethacrylate Systems

Free Radical Polymerization Dynamics

Free radical polymerization is the most common method for curing propylene (B89431) dimethacrylate and other dimethacrylate monomers. This process is characterized by three main stages: initiation, propagation, and termination. The dynamics of these stages are significantly influenced by the reaction conditions and the evolving physical state of the polymerizing system.

Initiation Mechanisms (Photoinitiation, Chemical Initiation)

The initiation of polymerization in propylene dimethacrylate systems can be achieved through two primary mechanisms: photoinitiation and chemical initiation.

Photoinitiation utilizes light energy, typically in the UV or visible spectrum, to generate free radicals from a photoinitiator molecule. nih.gov This method offers excellent control over the start of the polymerization process. nih.gov Common photoinitiators for dimethacrylate systems include camphorquinone (B77051), which is often used in dental resins, and other compounds that can be tailored to specific wavelengths. nih.govresearchgate.net The choice of photoinitiator and its concentration, as well as the irradiance and wavelength of the light source, can significantly manipulate the reaction rate. nih.gov For instance, cleavage-type photoinitiators can generate twice the amount of radicals compared to conventional systems like camphorquinone/amine pairs, leading to improved reactivity. nih.gov The initiation process in photopolymerization involves the photoinitiator absorbing light, leading to its excitation and subsequent decomposition into free radicals. nih.gov These radicals then react with monomer molecules to start the polymerization chain. mdpi.com

Chemical initiation , on the other hand, relies on the thermal decomposition of an initiator or a redox reaction to produce radicals. A common example is the reaction between an organic amine and an organic peroxide. mdpi.com This method is often employed in dual-cured systems where light penetration may be limited. mdpi.com The mixing of two pastes, one containing the catalyst (e.g., amine) and the other the universal paste (e.g., peroxide), triggers the formation of free radicals that initiate polymerization. mdpi.com

Chain Propagation Processes

Once initiated, the polymerization proceeds through chain propagation, where the initial radical reacts with a monomer molecule, creating a larger radical that, in turn, reacts with another monomer. This process repeats, rapidly increasing the length of the polymer chain. mdpi.com The propagation rate is influenced by factors such as monomer structure and the reaction temperature. acs.orgacs.org In dimethacrylate systems, the presence of two reactive methacrylate (B99206) groups on each monomer molecule leads to the formation of a highly crosslinked three-dimensional network. nih.gov

The structure of the monomer plays a critical role in the propagation kinetics. For example, the flexibility of the monomer chain can affect the mobility of the propagating radical and the accessibility of unreacted double bonds. acs.org The kinetic chain length, which is the average number of monomer units added to a growing chain before termination, is influenced by the monomer structure, initiator concentration, exposure dose intensity, and the degree of conversion. acs.org

Termination Mechanisms (Reaction-Diffusion Control)

Termination is the final stage of polymerization, where the growth of polymer chains is halted. In dimethacrylate systems, termination is a complex process that becomes increasingly controlled by diffusion as the polymerization progresses. nih.govtandfonline.com As the polymer network forms, the viscosity of the system increases dramatically, which restricts the mobility of the large polymer radicals. acs.org

Initially, at low conversions, termination may occur through bimolecular reactions where two growing chains meet and combine or disproportionate. However, as the system gels and vitrifies, the translational diffusion of macroradicals becomes severely hindered. tandfonline.com At this point, the termination mechanism transitions to being reaction-diffusion controlled. nih.govtandfonline.com This means that the termination rate is no longer primarily governed by the chemical reactivity of the radicals but by the rate at which they can physically encounter each other through segmental diffusion or by propagation through the network. acs.orgtandfonline.com

Conversion Dynamics in Dimethacrylate Polymerization

The extent of polymerization in dimethacrylate systems is typically quantified by the double bond conversion (DBC), which is the percentage of methacrylate double bonds that have reacted. Achieving a high DBC is crucial for obtaining optimal mechanical and physical properties in the final polymer.

Double Bond Conversion (DBC) Measurement and Analysis

Several analytical techniques are used to measure the DBC in dimethacrylate polymers. The most common and reliable method is Fourier Transform Infrared Spectroscopy (FTIR). mdpi.commdpi.com FTIR spectroscopy monitors the decrease in the absorption intensity of the C=C double bond stretching vibration, typically found around 1637 cm⁻¹, as polymerization proceeds. mdpi.comsciforum.net To ensure accuracy according to the Beer-Lambert law, the intensity of this peak is often ratioed against an internal standard, a peak that does not change during polymerization, such as the aromatic C=C stretching vibration at approximately 1608 cm⁻¹. nih.govufrgs.br

Other techniques for measuring DBC include Raman spectroscopy, solid-state nuclear magnetic resonance (ssNMR), and differential scanning calorimetry (DSC). mdpi.com Raman spectroscopy offers the advantage of simpler sample preparation and uses similar spectral regions to FTIR for analysis. nih.gov

Factors Influencing Conversion (Monomer Structure, Curing Conditions, Viscosity, Reactive Diluents, Intermolecular Interactions)

A multitude of factors can influence the final double bond conversion achieved in dimethacrylate polymerization.

Monomer Structure: The chemical structure of the dimethacrylate monomer has a profound impact on DBC. mdpi.com Monomers with rigid and bulky structures, such as Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), tend to have lower limiting conversions due to restricted mobility. nih.govmdpi.com In contrast, more flexible and smaller monomers generally achieve higher DBC. mdpi.com The concentration of double bonds in the monomer also plays a role; a lower concentration can lead to lower volumetric contraction upon polymerization. mdpi.com

Curing Conditions: The conditions under which polymerization is carried out are critical. For photopolymerization, factors such as irradiation time, light intensity, and the type of light source all affect the final conversion. mdpi.commdpi.com Higher curing temperatures can also lead to higher conversion values by delaying vitrification and increasing monomer mobility. nih.govresearchgate.net

Viscosity: The initial viscosity of the monomer resin significantly influences the polymerization kinetics and the final DBC. nih.gov Higher viscosity monomers tend to enter the reaction-diffusion controlled regime at lower conversions, which can limit the ultimate DBC. nih.gov The high viscosity of monomers like Bis-GMA is often attributed to strong intermolecular hydrogen bonding. nih.govnih.gov

Reactive Diluents: To reduce the high viscosity of monomers like Bis-GMA and improve handling and filler incorporation, reactive diluents are often added. nih.gov These are typically low-viscosity dimethacrylate monomers, such as Triethylene glycol dimethacrylate (TEGDMA). mdpi.com The addition of a reactive diluent can increase the mobility of the reacting species, leading to a higher degree of conversion. nih.gov However, the choice of diluent can also affect other properties like polymerization shrinkage. nih.gov

Autoacceleration (Gel Effect) and Autodeceleration Phenomena

The free-radical polymerization of this compound, like other multifunctional methacrylates, is characterized by complex kinetic behavior, notably the phenomena of autoacceleration and autodeceleration.

The interplay between these two phenomena is critical in determining the final properties of the crosslinked polymer network.

Incomplete Conversion of Functional Groups and Pendant Group Formation

A defining characteristic of the polymerization of dimethacrylates, including this compound, is the incomplete conversion of methacrylate functional groups. Due to the early onset of vitrification and the severe diffusional limitations in the highly crosslinked network, a significant fraction of the methacrylate groups becomes trapped and remains unreacted, meaning that 100% conversion is rarely achieved. nih.gov Under ambient conditions, the limiting conversion for common dimethacrylate resins can range from below 50% to over 80%. nih.gov

During the initial stages of polymerization, one of the two methacrylate groups on a dimethacrylate monomer molecule is more likely to react, incorporating the monomer into a growing polymer chain. The second methacrylate group remains unreacted, forming a pendant functional group attached to the polymer backbone. nih.gov The concentration of these pendant groups increases as the reaction progresses.

The reaction of these pendant groups is a crucial factor in the development of the crosslinked network structure, particularly in the later stages of polymerization. nih.gov The reaction of a propagating radical with a pendant group on another polymer chain leads to the formation of a crosslink, which increases the network density and modulus. However, these pendant groups also introduce another reaction pathway: cyclization . Cyclization occurs when a propagating radical reacts with a pendant group on the same polymer chain (primary cyclization) or on another chain that is already part of the same crosslinked microgel domain (secondary cyclization). nih.gov These intramolecular reactions consume functional groups without contributing to the formation of new crosslinks between different polymer chains, thus impacting the final network homogeneity and mechanical properties. The heterogeneity of dimethacrylate networks is well-established, with polymerization proceeding through the formation and coalescence of distinct microgel domains. nih.gov

Polymerization in Specific Systems

Photopolymerization Characteristics

Photopolymerization is a widely used method for curing this compound systems, offering rapid cure rates at ambient temperatures. The process is initiated by a photoinitiator, which absorbs light (typically in the UV or visible range) and decomposes to generate free radicals that initiate the polymerization chain reaction. nih.govmdpi.com

Photoinitiating systems are generally classified into two main types:

Type I Photoinitiators: These undergo unimolecular cleavage upon light absorption to form radicals. An example is monoacylphosphine oxide (MAPO). nih.govresearchgate.net

Type II Photoinitiators: These require a co-initiator or synergist (often a tertiary amine). Upon irradiation, the photoinitiator is excited and then interacts with the co-initiator through hydrogen abstraction or electron transfer to generate the initiating radicals. A common example is the camphorquinone (CQ) system. nih.govresearchgate.net

The choice of photoinitiator significantly impacts the polymerization kinetics. For instance, in studies on BisGMA/TEGDMA composites, Type I MAPO systems exhibited much faster kinetics, with autodeceleration occurring after approximately 1 second of irradiation, compared to 5-10 seconds for Type II CQ systems. nih.govresearchgate.net Despite requiring shorter light exposure, the MAPO-initiated composites generally yielded higher final conversions. nih.gov

The kinetics of photopolymerization are also strongly influenced by the composition and viscosity of the monomer mixture. Increasing the concentration of a high-viscosity monomer like Bis-GMA tends to decrease the final conversion for both MAPO and CQ systems. nih.govresearchgate.net The rate of polymerization generally shows a square root dependence on the radiation intensity. colab.ws The process is often studied using techniques like differential photo-calorimetry (DPC), which measures the heat evolved during the exothermic polymerization reaction, allowing for real-time tracking of the conversion rate. kpi.uanist.gov

| BisGMA Content (mol%) | TEGDMA Content (mol%) | Initiator System | Final Conversion (%) |

|---|---|---|---|

| 20 | 80 | MAPO (Type I) | ~78% |

| 20 | 80 | CQ (Type II) | ~80% |

| 40 | 60 | MAPO (Type I) | ~75% |

| 40 | 60 | CQ (Type II) | ~70% |

| 60 | 40 | MAPO (Type I) | ~68% |

| 60 | 40 | CQ (Type II) | ~62% |

| 80 | 20 | MAPO (Type I) | ~60% |

| 80 | 20 | CQ (Type II) | ~55% |

Data in the table is synthesized from findings reported in studies on BisGMA/TEGDMA systems, which show similar kinetic behavior to other dimethacrylates. nih.govresearchgate.net

Thermally Initiated Polymerization

Polymerization of this compound can also be initiated thermally. This process typically involves the use of a thermal initiator, such as an azo compound (e.g., azobisisobutyronitrile, AIBN) or a peroxide, which decomposes at a specific temperature to generate free radicals. kpi.ua The rate of polymerization is highly dependent on the temperature, as it affects both the rate of initiator decomposition and the mobility of the reacting species (monomers and growing chains). kpi.ua

Calorimetric studies, such as those performed using Differential Scanning Calorimetry (DSC), are often employed to investigate the kinetics of thermally initiated polymerization. kpi.ua These studies show that the reaction profiles are characterized by the same autoacceleration and autodeceleration phenomena observed in photopolymerization. kpi.ua For example, in the homopolymerization of dimethacrylates, an increase in initiator concentration leads to a higher reaction rate and a shorter time to the onset of the gel effect, as a higher concentration of radicals consumes the monomer more quickly. kpi.ua

In some cases, methacrylate monomers can undergo spontaneous thermal polymerization at high temperatures (e.g., above 100-130°C) without the addition of a conventional initiator. upenn.eduresearchgate.net The proposed mechanisms for this self-initiation are complex and can involve the formation of diradical intermediates from monomer molecules. upenn.edu However, for practical applications requiring controlled polymerization, the use of thermal initiators is standard practice. The temperature of the polymerization not only controls the rate but also the final conversion, as conducting the reaction at a higher temperature can delay the onset of vitrification, allowing the network to achieve a higher degree of cure. nih.gov

Polymer Network Formation and Structural Heterogeneity

Crosslink Density Analysis

Crosslink density, a measure of the number of effective crosslinks per unit volume, is a critical parameter that dictates the mechanical and thermal properties of the polymer network.

The theoretical crosslink density of a dimethacrylate polymer network can be estimated based on the molecular weight and functionality of the monomer. nih.gov However, the actual or "real" crosslink density of the final polymer is invariably lower than the theoretical value. This discrepancy arises from several factors inherent to the polymerization process, including incomplete conversion of the methacrylate (B99206) groups and the formation of network defects. nih.gov

The chemical structure of the dimethacrylate monomer plays a pivotal role in determining the crosslink density of the resulting polymer network. nih.gov Key structural features of propylene (B89431) dimethacrylate that influence its crosslinking behavior include the length and flexibility of the propylene glycol chain separating the two methacrylate groups.

A comparative look at different dimethacrylate monomers reveals this trend. For instance, monomers with shorter ethylene (B1197577) glycol chains tend to form more densely crosslinked networks compared to those with longer chains. While specific data for propylene dimethacrylate is not extensively available, the principles governing other dimethacrylates can be applied.

Table 1: Comparison of Properties of Common Dimethacrylate Monomers

| Monomer | Molecular Weight ( g/mol ) | Chain Length | Flexibility | Expected Crosslink Density |

| Ethylene Glycol Dimethacrylate (EGDMA) | 198.22 | Short | Relatively Rigid | High |

| Propylene Glycol Dimethacrylate | 200.21 | Short | Slightly more flexible than EGDMA | High, but potentially lower than EGDMA |

| Triethylene Glycol Dimethacrylate (TEGDMA) | 286.32 | Long | Flexible | Lower |

| Bisphenol A-glycidyl Methacrylate (Bis-GMA) | 512.59 | Long | Rigid Core | Lower than short-chain dimethacrylates |

This table presents generalized expectations based on established principles of polymer chemistry, as specific comparative experimental data for this compound was not available in the searched literature.

The degree of conversion, which is the percentage of methacrylate groups that have reacted, has a direct and significant impact on the crosslink density. aip.org In the early stages of polymerization, the crosslink density increases rapidly with conversion. However, as the network becomes more established, the mobility of the reacting species becomes restricted, a phenomenon known as the gel effect. nih.gov This diffusion limitation can lead to a slowing of the reaction rate and may prevent the polymerization from reaching 100% conversion, thereby limiting the final crosslink density. nih.gov The polymerization of dimethacrylates is often incomplete, with a significant fraction of double bonds remaining unreacted, trapped within the glassy network. aip.org

Formation of Microgel Agglomerates and Network Heterogeneity

A hallmark of dimethacrylate polymerization is the formation of a highly heterogeneous network structure. nih.gov The process does not proceed uniformly throughout the bulk monomer. Instead, it begins with the formation of localized, highly crosslinked regions known as microgels. nih.govnih.gov These microgels are internally dense and rich in crosslinks, and they form a dispersed phase within the less-reacted monomer.

As the polymerization progresses, these microgels grow and eventually coalesce, forming a continuous polymer network. nih.gov However, the regions between the initial microgels are often less densely crosslinked, leading to a permanent structural heterogeneity in the final material. nih.gov This "microgel agglomerate" structure means that the polymer network consists of domains with varying crosslink densities, which in turn leads to a broad distribution of mechanical and thermal properties on a microscopic scale. nih.govnih.gov Atomic force microscopy (AFM) has been used to visualize the complex, fractal-like morphology of these heterogeneous networks in other dimethacrylates. nih.gov

Cyclization and Loop Formation within Networks

The propensity for cyclization is influenced by the flexibility and length of the monomer chain. nih.gov More flexible monomers, like this compound to some extent, are more likely to undergo cyclization compared to rigid monomers. For example, it has been shown that triethylene glycol dimethacrylate (TEGDMA) exhibits a significantly higher degree of cyclization than the more rigid Bis-GMA. nih.gov

Supramolecular Structure Development (e.g., Hydrogen Bonding)

Although this compound itself does not possess strong hydrogen bond donor groups, in copolymerizations with monomers that do (like those containing hydroxyl or amide groups), or in the presence of additives, hydrogen bonding can significantly influence the network formation. nih.gov These non-covalent interactions can act as physical crosslinks, stiffening the network and affecting the mobility of the polymer chains. nih.gov The presence of hydrogen bonding has been shown to impact monomer viscosity, polymerization kinetics, and the mechanical properties of the final polymer in other methacrylate systems. nih.gov Molecular dynamics simulations have also been employed to study the dynamics of hydrogen bonding between water molecules and the functional groups of various poly(meth)acrylates, highlighting the importance of these interactions at the molecular level. aip.org

Vitrification Processes during Polymerization

The polymerization of this compound results in the formation of a densely cross-linked, three-dimensional polymer network. A critical phenomenon during this process is vitrification, the transition from a rubbery or liquid state to a glassy state. This transition is not instantaneous but occurs over a range of monomer-to-polymer conversion levels and is intimately linked to the developing structural heterogeneity of the network.

During the initial stages of polymerization, highly cross-linked microgel regions form within the less-reacted monomer. As the reaction progresses, these microgels grow and coalesce. Vitrification begins as the glass transition temperature (Tg) of the forming polymer network approaches the polymerization temperature. At this point, the mobility of the polymer chains and unreacted monomers becomes severely restricted, leading to a significant decrease in the rate of polymerization.

The heterogeneous nature of the polymer network, with regions of varying cross-link density, means that vitrification is a gradual process. Densely cross-linked regions will vitrify earlier than less cross-linked regions. This structural heterogeneity contributes to a broad glass transition range in the final polymer.

Detailed Research Findings

Research into the polymerization of dimethacrylates, including this compound, has elucidated several key aspects of the vitrification process. The onset of vitrification is often identified by a distinct inflection point in the polymerization rate versus conversion curve, where the rate dramatically slows. nih.gov This transition marks the point where the reaction becomes diffusion-controlled, meaning the rate is limited by the ability of reactive species to move through the increasingly viscous and rigid matrix.

Studies have shown that for dimethacrylate systems, the final degree of conversion is often limited by vitrification, with a significant fraction of methacrylate groups remaining unreacted, trapped within the glassy network. nih.gov The point at which vitrification begins and the final conversion achieved are influenced by factors such as the polymerization temperature. Higher temperatures can delay the onset of vitrification, allowing for greater chain mobility and ultimately a higher degree of conversion. nih.gov

The evolution of mechanical properties is also profoundly affected by vitrification. The storage modulus of the polymerizing system, a measure of its stiffness, increases significantly as the network passes through the glass transition. This rapid increase in modulus during vitrification is a key contributor to the development of internal stresses within the material. nih.gov

The following tables present representative data illustrating the typical changes in key parameters during the vitrification process of a dimethacrylate polymerization, which are conceptually applicable to this compound.

| Time (s) | Conversion (%) | Rate of Polymerization (%/s) | Polymerization Stage |

|---|---|---|---|

| 10 | 15 | 1.5 | Pre-Vitrification |

| 20 | 35 | 2.0 | Autoacceleration |

| 30 | 50 | 1.0 | Onset of Vitrification |

| 40 | 58 | 0.3 | Vitrification |

| 50 | 62 | 0.1 | Post-Vitrification |

| 60 | 65 | <0.05 | Limiting Conversion |

| Conversion (%) | Glass Transition Temperature (Tg) (°C) | Storage Modulus (MPa) | State of the Polymer |

|---|---|---|---|

| 15 | -10 | 10 | Rubbery |

| 35 | 15 | 150 | Rubbery |

| 50 | 40 | 800 | Transition |

| 58 | 65 | 2000 | Glassy |

| 62 | 75 | 2500 | Glassy |

| 65 | 80 | 2800 | Vitrified |

Copolymerization Studies Involving Propylene Dimethacrylate

Binary and Multicomponent Dimethacrylate Systems

In many applications, especially in dental restorative materials, propylene (B89431) dimethacrylate is copolymerized with other dimethacrylates to achieve a balance of properties such as viscosity, degree of conversion, mechanical strength, and polymerization shrinkage. The following sections detail its copolymerization with key dimethacrylate monomers.

Research has shown that replacing traditional diluents with PPGDMA in Bis-GMA-based composites can lead to enhanced monomer conversion and increased depth of cure without negatively impacting polymerization shrinkage. In one study, experimental composites were formulated with Bis-GMA and either PPGDMA or triethylene glycol dimethacrylate (TEGDMA). The findings indicated that the PPGDMA-containing composites exhibited improved conversion rates. While composites containing urethane (B1682113) dimethacrylate (UDMA) generally showed higher conversion than those with Bis-GMA, the choice of diluent monomer also played a significant role.

The mechanical properties of Bis-GMA/PPGDMA copolymers are also of great interest. Studies have demonstrated that the biaxial flexural strength and modulus of these materials are comparable to those formulated with other diluents, indicating that the improved conversion does not come at the cost of mechanical integrity.

Table 1: Comparative Properties of Bis-GMA Copolymers

| Property | Bis-GMA/TEGDMA Composite | Bis-GMA/PPGDMA Composite | Key Finding |

|---|---|---|---|

| Degree of Conversion | Lower | Higher | PPGDMA improves monomer conversion. |

| Polymerization Shrinkage | Comparable | Comparable | No detrimental effect on shrinkage. |

| Biaxial Flexural Strength | Baseline | Comparable | Maintains mechanical strength. |

Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity monomer commonly used as a reactive diluent in dental resins to reduce the viscosity of bulky monomers like Bis-GMA. However, its use can lead to higher polymerization shrinkage. Propylene dimethacrylate (as PPGDMA) has been explored as an alternative diluent to mitigate some of the drawbacks associated with TEGDMA.

Studies comparing PPGDMA and TEGDMA as diluents in dimethacrylate-based composites have revealed significant advantages for PPGDMA. Research indicates that PPGDMA can improve the degree of conversion and depth of cure when compared to TEGDMA. researchgate.net Furthermore, composites formulated with PPGDMA did not show a detrimental increase in polymerization shrinkage. researchgate.net

From a mechanical standpoint, the replacement of TEGDMA with PPGDMA has been shown to maintain or even improve the properties of the final composite. The biaxial flexural strength and modulus of elasticity of PPGDMA-containing composites are often comparable to their TEGDMA-containing counterparts. Another important aspect is water sorption, where formulations with TEGDMA have been observed to have higher water sorption compared to those with PPGDMA. mdpi.com

Table 2: Comparison of TEGDMA and PPGDMA as Diluent Monomers

| Property | Effect of Replacing TEGDMA with PPGDMA | Reference |

|---|---|---|

| Degree of Conversion | Increased | researchgate.net |

| Depth of Cure | Improved | researchgate.net |

| Polymerization Shrinkage | Not detrimentally affected | researchgate.net |

| Water Sorption | Decreased | mdpi.com |

Urethane dimethacrylates (UDMA) are known for their excellent mechanical properties, including high flexural strength and modulus, making them a popular choice in dental restoratives. The copolymerization of this compound (as PPGDMA) with UDMA has been investigated to create dental composites with superior performance.

Research has demonstrated that the combination of UDMA and PPGDMA can lead to composites with excellent conversion rates, depth of cure, and mechanical properties, without an increase in polymerization shrinkage. researchgate.net In fact, composites formulated with UDMA and PPGDMA have shown some of the highest conversion rates when compared to systems based on Bis-GMA and TEGDMA. mdpi.com The flexible backbone of both UDMA and PPGDMA is believed to contribute to this enhanced conversion.

The polymerization kinetics of UDMA/PPGDMA systems have also been studied. It has been observed that these monomers can be effectively cured, and the presence of secondary amine groups in the UDMA structure may even act as a co-initiator, potentially allowing for polymerization with lower concentrations of traditional co-initiators. kpi.ua

Table 3: Properties of UDMA/PPGDMA Copolymer Systems

| Property | Observation | Reference |

|---|---|---|

| Monomer Conversion | Significantly high, can reach over 75% | kpi.ua |

| Depth of Cure | Excellent | researchgate.net |

| Mechanical Properties | High flexural strength and modulus | researchgate.net |

| Polymerization Shrinkage | No increase compared to other systems | researchgate.net |

While extensive research has focused on the copolymerization of this compound with Bis-GMA, TEGDMA, and UDMA, its copolymerization with other dimethacrylates such as ethylene (B1197577) glycol dimethacrylate (EGDMA) is less documented in readily available literature. EGDMA is a crosslinking agent that can be used to form polymer networks.

In principle, the copolymerization of this compound with EGDMA would proceed via a free-radical mechanism, similar to other dimethacrylate systems. The resulting network properties would be dependent on the reactivity ratios of the two monomers and their respective concentrations in the initial mixture. However, specific studies detailing the kinetics, reactivity ratios, and comprehensive mechanical properties of this compound-EGDMA copolymers are not widely reported.

General knowledge of dimethacrylate copolymerization suggests that the inclusion of EGDMA would influence the crosslink density and, consequently, the mechanical properties and swelling behavior of the resulting polymer. Further research is needed to fully characterize this specific copolymer system.

Copolymerization with Acrylates and Other Vinyl Monomers

This compound can also be copolymerized with monofunctional monomers like acrylates to modify the polymer structure and properties.

The free radical copolymerization of dimethacrylates with acrylic acid is a method to introduce carboxylic acid functional groups into a crosslinked polymer network. This can enhance properties such as adhesion and hydrophilicity.

A kinetic study on the esterification of acrylic acid with propylene glycol has been conducted, which is a foundational reaction for synthesizing related monomers. researchgate.net However, detailed studies on the direct free-radical copolymerization of this compound with acrylic acid, including the determination of monomer reactivity ratios, are not extensively available in the reviewed literature.

The copolymerization would be expected to proceed via a standard free-radical mechanism. The reactivity ratios would be crucial in determining the distribution of acrylic acid units within the crosslinked this compound network. The incorporation of acrylic acid would likely increase the hydrophilicity and potential for hydrogen bonding within the copolymer, which could affect its swelling behavior and mechanical properties. Further dedicated research is required to elucidate the specific kinetics and properties of this copolymer system.

Copolymerization with Styrene (B11656)

The copolymerization of methacrylate (B99206) derivatives with styrene is a foundational area of polymer science. In free-radical grafting processes, styrene can be employed as a comonomer to enhance the grafting degree (GD) while simultaneously reducing gel content (GC). For instance, in the melt free-radical grafting of glycidyl (B131873) methacrylate (GMA) onto an ethylene-propylene-diene terpolymer (EPDM) backbone, the introduction of styrene as a comonomer led to a 132% increase in the grafting degree and a 39% decrease in gel content. irangi.orgresearchgate.net This is attributed to styrene's ability to restrict the crosslinking side-reaction. irangi.orgresearchgate.net

The reactivity of monomers in copolymerization is described by reactivity ratios. Studies on the atom transfer radical polymerization (ATRP) of styrene with pentadecylphenyl methacrylate (PDPMA), a bioderived methacrylate, calculated the reactivity ratio of styrene (r₁) to be 0.93 and that of PDPMA (r₂) to be 0.05. nih.gov These values suggest a tendency towards random copolymerization with some alternation. nih.gov In other systems, such as the RAFT copolymerization of styrene derivatives with saccharin (B28170) methacrylamide, the reactivity ratios were found to be nearly zero, indicating a strong alternating behavior. nih.gov This control over monomer sequencing is crucial for tailoring the final properties of the copolymer. nih.gov

Controlled Radical Polymerization (e.g., Reversible Addition-Fragmentation Chain Transfer) for Copolymers

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined copolymers. acs.org These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. cmu.educmu.edu

A notable application of CRP is in polymerization-induced self-assembly (PISA), where a soluble polymer block is chain-extended with a second monomer that becomes insoluble as it polymerizes, leading to the in-situ formation of nanoparticles. For example, sterically-stabilized diblock copolymer nanoparticles comprising poly(propylene oxide) (PPO) cores have been prepared via a reverse sequence aqueous PISA. nih.govwhiterose.ac.ukacs.org In this process, a trithiocarbonate-capped PPO precursor is used, and N,N'-Dimethylacrylamide (DMAC) acts as both a comonomer and a cosolvent. nih.govwhiterose.ac.uk The RAFT polymerization of DMAC is initiated in a concentrated aqueous solution. As the DMAC monomer is consumed, the PPO block becomes desolvated, triggering self-assembly into PPO-core nanoparticles. nih.govwhiterose.ac.uk This approach yields well-controlled polymerizations (Mw/Mn ≤ 1.31) and achieves high monomer conversions (>99%). nih.gov

The kinetics of such reactions show a linear increase in molecular weight with conversion, which is a hallmark of a controlled polymerization process. cmu.edu This level of control is essential for creating complex copolymer architectures with predictable properties.

| Parameter | Value | Reference |

| Polymerization Technique | RAFT-mediated PISA | nih.govwhiterose.ac.uk |

| Core-forming Block | Poly(propylene oxide) (PPO) | nih.govwhiterose.ac.uk |

| Corona-forming Monomer | N,N'-Dimethylacrylamide (DMAC) | nih.govwhiterose.ac.uk |

| Final Nanoparticle Diameter (at 20 °C) | 120–190 nm | nih.govacs.org |

| Polydispersity Index (Mw/Mn) | ≤ 1.31 | nih.gov |

| Final Monomer Conversion | > 99% | nih.gov |

Table 1: Typical Parameters for PPO-PDMAC Nanoparticle Synthesis via RAFT PISA

Formation of Advanced Copolymer Architectures

Graft Copolymers (e.g., Poly(propylene glycol)methacrylate-based)

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. These structures are often synthesized using "grafting from," "grafting through," or "grafting to" methods. cmu.edu

Well-defined amphiphilic graft copolymers based on poly(propylene glycol)methacrylate (PPGMA) have been successfully synthesized using a combination of atom transfer radical polymerization (ATRP), esterification, and acidolysis. rsc.org This multi-step procedure allows for the creation of copolymers with a polymethacrylate (B1205211) backbone and PPG side chains. rsc.org These PPGMA-based graft polymers can be designed to be soluble in polar solvents like methanol (B129727) and water, where they form nanoscale particles. rsc.org The synthesis allows for control over the composition, backbone length, branch length, and branch spacing. cmu.edursc.org For example, research has produced PPGMA-based copolymers with a high degree of polymerization in the backbone (DPn = 100–225) and relatively long side chains (DPtBMA = 20–60). rsc.org

Grafting can also be achieved through high-energy methods like gamma irradiation. For instance, polypropylene (B1209903) (PP) films have been modified by first grafting with methyl methacrylate (MMA) and subsequently with N-vinylimidazole (NVI) to create a copolymer with a more complex, functional surface. nih.gov

Block Copolymers (e.g., Poly(propylene oxide)-Poly(N,N′-dimethylacrylamide))

Block copolymers are comprised of two or more distinct polymer blocks linked covalently. The synthesis of these materials often relies on living or controlled polymerization techniques that allow for sequential monomer addition. mdpi.comfrontiersin.org

The synthesis of diblock copolymers with a poly(propylene oxide) (PPO) block and a poly(N,N'-dimethylacrylamide) (PDMAC) block is a prime example achieved through controlled radical polymerization. nih.govwhiterose.ac.uk Using a PPO-based chain transfer agent (CTA) in a RAFT polymerization, the DMAC monomer is polymerized to form amphiphilic PPO-PDMAC diblock copolymers. whiterose.ac.uk This process can be conducted in aqueous solution, where the consumption of the DMAC monomer, which also acts as a cosolvent, induces the self-assembly of the forming copolymer chains into nanoparticles. nih.govwhiterose.ac.uk

Another approach involves synthesizing a norbornene–propylene–methyl methacrylate (MMA) block terpolymer using a fluorenylamide-ligated titanium complex. rsc.orgrsc.org This method demonstrates the combination of different polymerization mechanisms to create block copolymers from monomers with disparate reactivities, such as olefins and methacrylates. rsc.orgrsc.org

| Block Copolymer System | Synthesis Method | Key Features | Reference |

| PPO-PDMAC | RAFT Polymerization (PISA) | Aqueous synthesis; forms thermoresponsive nanoparticles. | nih.govwhiterose.ac.ukacs.org |

| Norbornene-Propylene-MMA | Coordination-Insertion Polymerization | Combines olefin and methacrylate blocks; requires an aluminum Lewis acid for MMA activation. | rsc.orgrsc.org |

| PMMA-PPOA-PMMA | Conventional Free Radical & ATRP | Triblock copolymer synthesis using a bifunctional initiator. | mdpi.com |

Table 2: Examples of Block Copolymer Synthesis

Amphiphilic Conetworks

Amphiphilic polymer conetworks (APCNs) are crosslinked macromolecular structures composed of covalently bonded, yet immiscible, hydrophilic and hydrophobic polymer chains. researchgate.net This unique architecture allows them to swell in both aqueous and organic solvents, indicating a cocontinuous, nanophase-separated morphology. researchgate.netmtak.hu

APCNs can be synthesized by the free-radical copolymerization of a hydrophilic monomer with a hydrophobic, methacrylate-telechelic macromonomer that acts as a crosslinker. mtak.hu For example, novel APCNs have been created using thermoresponsive poly(N-isopropylacrylamide) (PNiPAAm) as the hydrophilic component and polyisobutylene (B167198) (PIB) end-capped with methacrylate groups (MA-PIB-MA) as the hydrophobic crosslinker. mtak.hu The resulting networks exhibit uniform swelling in both water and n-hexane. mtak.hu The swelling behavior is dependent on the composition; a higher PIB content leads to lower swelling in water and higher swelling in n-hexane. mtak.hu

The synthesis of APCNs can be precisely controlled to create model networks with defined chain lengths between crosslinks. nist.gov These materials are explored for a variety of applications, from biomaterials to separation membranes, due to their unique combination of properties derived from their distinct polymer components. nih.gov

Interpenetrating Polymer Network Formation

An interpenetrating polymer network (IPN) consists of two or more independent polymer networks that are physically interlaced on a molecular scale but not covalently bonded to each other. nih.govpolymerphysics.net The synthesis of an IPN typically involves a sequential process where a pre-formed network is swollen with the monomer and crosslinker of the second component, which is then polymerized in situ. nih.goveversticks.com

This structure allows for the combination of properties from chemically distinct polymers. polymerphysics.net For instance, IPN hydrogels have been developed by creating a first network of end-linked poly(ethylene glycol) (PEG) and then polymerizing a second network of poly(acrylic acid) (PAA) within the first. nih.gov The formation kinetics of the two networks play a critical role in the final morphology and properties of the material. nih.gov

In dental materials, semi-IPN structures are common, where a linear polymer like poly(methyl methacrylate) (PMMA) is dissolved in dimethacrylate monomers, which are then polymerized and crosslinked. eversticks.com This creates a structure where the crosslinked network is physically entangled with the linear polymer chains, enhancing properties like toughness. eversticks.com The formation of IPNs can lead to materials with significantly enhanced mechanical properties compared to the individual network components. nih.gov

Rheological Characterization During Polymerization

Viscosity Evolution during Curing

The polymerization of propylene (B89431) dimethacrylate is accompanied by a significant increase in viscosity as the monomeric units begin to form polymer chains and subsequently a crosslinked network. Initially, the system exists as a low-viscosity liquid. Upon initiation of polymerization, typically through the introduction of free radicals via thermal or photo-initiation, the viscosity begins to rise. This increase is a direct consequence of the growing chain length and the increasing number of intermolecular entanglements.

The rate of viscosity increase is dependent on several factors, including the concentration of the initiator, the temperature of the reaction, and the presence of any co-monomers or additives. At the early stages of the reaction, the viscosity increase is relatively slow. However, as the polymerization progresses and the system approaches the gel point, the viscosity experiences a rapid and dramatic increase, often over several orders of magnitude. This autoacceleration, also known as the Trommsdorff–Norrish effect, is a characteristic feature of free-radical polymerization and is attributed to a decrease in the termination rate as the viscosity of the medium increases, hindering the diffusion of growing polymer chains.

| Monomer Composition (wt%) | Complex Viscosity (Pa·s) |

|---|---|

| 17.5% Bis-GMA / 4.4% TEGDMA | 181.4 |

| 8.7% Bis-GMA / 13.1% TEGDMA | 3.8 |

Gel Point Determination and Analysis

The gel point is a critical transition during polymerization, marking the inception of a continuous, crosslinked polymer network throughout the material. At this point, the material transitions from a viscous liquid to a viscoelastic solid, capable of supporting a load. The determination of the gel point is crucial as it signifies a fundamental change in the material's properties and behavior.

Rheologically, the gel point is most commonly identified as the point where the storage modulus (G') and the loss modulus (G'') become equal. The storage modulus represents the elastic component of the material's response, indicating its ability to store energy, while the loss modulus represents the viscous component, signifying energy dissipation as heat. Before the gel point, the loss modulus is greater than the storage modulus (G'' > G'), characteristic of a liquid. After the gel point, the storage modulus surpasses the loss modulus (G' > G''), indicating the formation of a solid-like structure.

The time to reach the gel point and the monomer conversion at the gel point are important parameters. These are influenced by factors such as initiator concentration, temperature, and the chemical structure of the monomer. For dimethacrylate systems, the gel point typically occurs at a relatively low degree of conversion, often in the range of 10-20%. This is because the difunctional nature of the monomer allows for the rapid formation of a network structure.

Viscoelastic Properties during Network Formation (Storage and Loss Modulus)

The evolution of the viscoelastic properties of propylene dimethacrylate during network formation provides a detailed picture of the curing process. As polymerization proceeds, both the storage modulus (G') and the loss modulus (G'') increase, reflecting the development of the polymer network.

Initially, in the liquid monomer state, both G' and G'' are very low. As polymerization begins, both moduli start to increase, with G'' typically being larger than G' before the gel point. At the gel point, the G' and G'' curves intersect. Beyond the gel point, G' increases much more rapidly than G'', signifying the increasing dominance of the elastic behavior of the newly formed network. The storage modulus can increase by several orders of magnitude as the polymerization reaction proceeds to completion, eventually reaching a plateau value that is indicative of the final network's stiffness and crosslink density.

The tan δ, which is the ratio of the loss modulus to the storage modulus (G''/G'), is another important parameter. It provides a measure of the damping properties of the material. Before the gel point, tan δ is high, indicating a predominantly viscous response. At the gel point, tan δ is equal to 1. After the gel point, tan δ decreases as the material becomes more elastic.

Polymerization Shrinkage and Stress Development (Rheological Monitoring)

A significant consequence of the polymerization of dimethacrylates, including this compound, is volumetric shrinkage. This shrinkage occurs as the van der Waals forces between monomer molecules are replaced by shorter, covalent bonds in the polymer network. pocketdentistry.comrsc.org This reduction in volume can lead to the development of internal stresses, particularly when the material is constrained, such as in a dental filling or a coating. pocketdentistry.comrsc.org These stresses can compromise the integrity of the material and its adhesion to substrates.

Rheological monitoring provides a powerful tool to study polymerization shrinkage and the associated stress development in real-time. By measuring the change in the gap between parallel plates of a rheometer while maintaining a constant normal force, the linear shrinkage of the material can be determined. The total volumetric shrinkage for dimethacrylate-based composites can range from approximately 2% to as high as 14%, depending on the specific formulation. bohrium.comrsc.org

The development of polymerization stress is closely linked to the gel point. Before the gel point, the material is still in a liquid state and can flow to accommodate the shrinkage, resulting in minimal stress buildup. However, once the gel point is reached and a solid network is formed, the material can no longer flow freely. Any subsequent shrinkage will be constrained, leading to a rapid increase in internal stress. The magnitude of the stress is a function of the volumetric shrinkage and the elastic modulus of the developing polymer network. rsc.org Therefore, a material with a lower shrinkage and a lower modulus will generally develop lower polymerization stress.

While specific data for this compound is not available, studies on experimental dental composites have shown that the polymerization shrinkage is highly dependent on the monomer composition. For example, increasing the content of a lower molecular weight, more flexible dimethacrylate like TEGDMA can lead to higher shrinkage but lower viscosity. bohrium.com

| Monomer Composition (wt%) | Polymerization Shrinkage (vol.%) |

|---|---|

| 17.5% Bis-GMA / 4.4% TEGDMA | 2.61 |

| 8.7% Bis-GMA / 13.1% TEGDMA | 3.88 |

Degradation Mechanisms of Propylene Dimethacrylate Networks

Hydrolytic Degradation Pathways

The primary pathway for the degradation of propylene (B89431) dimethacrylate networks in an aqueous environment is the hydrolysis of its ester linkages. researchgate.net This chemical reaction involves the cleavage of the ester bonds that form the crosslinks and populate the polymer backbone. The process is initiated by the diffusion of water molecules into the polymer matrix.

The mechanism of ester hydrolysis involves a nucleophilic attack by a water molecule on the carbonyl carbon of the ester group. researchgate.netchemistrysteps.com This reaction leads to the scission of the polymer chain, yielding a carboxylic acid and an alcohol. In the context of a propylene dimethacrylate network, this cleavage results in the formation of methacrylic acid and propylene glycol as the ultimate degradation products. researchgate.net The reaction can be catalyzed by both acidic and basic conditions. researchgate.netchemistrysteps.com The degradation of similar polyester (B1180765) networks, such as those based on poly(propylene fumarate), also proceeds through the hydrolysis of ester bonds, breaking down into non-toxic products like fumaric acid and propylene glycol. researchgate.net

Influence of Network Structure on Degradation Rates

The rate of hydrolytic degradation in this compound networks is not uniform and is strongly dependent on the network's molecular structure, particularly the crosslink density. researchgate.netnih.gov Crosslink density refers to the number of crosslinks per unit volume of the polymer.

A higher crosslink density generally leads to a slower rate of degradation. researchgate.net This is because a densely crosslinked structure presents a more significant barrier to water infiltration, reducing the accessibility of water molecules to the ester groups within the bulk of the material. gatech.edu The reduced mobility of polymer chain segments in a highly crosslinked network further hinders the degradation process. researchgate.net Conversely, networks with a lower crosslink density, or a higher molecular weight between crosslinks, degrade more rapidly. researchgate.net These less dense networks allow for greater water absorption and swelling, which facilitates the hydrolysis of the ester bonds. researchgate.net

Mass Loss and Modulus Changes during Degradation

The hydrolytic scission of polymer chains directly impacts the macroscopic properties of the this compound network, most notably causing mass loss and alterations in mechanical modulus. As the network degrades, the resulting smaller, soluble oligomers and monomeric byproducts can leach out from the polymer matrix, leading to a measurable reduction in the material's total mass. researchgate.netnih.gov

The rate of mass loss is directly correlated with the degradation rate. Networks with lower crosslink densities exhibit a greater percentage of mass loss over time compared to their more densely crosslinked counterparts. researchgate.netnih.gov For example, in a study of poly(propylene fumarate)/poly(propylene fumarate)-diacrylate networks, those with a lower crosslinking density showed a 17% mass loss over a 52-week period. nih.gov

Changes in the mechanical properties, such as the compressive or elastic modulus, are also a key consequence of degradation. Interestingly, some polymer networks exhibit an initial increase in modulus and strength during the early stages of degradation. nih.gov This phenomenon can be attributed to factors such as continued crosslinking of remaining reactive groups or physical aging. However, as degradation progresses and the network structure is compromised by extensive chain scission, a significant and steady decrease in mechanical properties is typically observed. nih.govnih.gov The degradation medium's pH can also influence the rate of this decline, with lower pH environments sometimes accelerating the loss of compressive strength even if mass loss is not significantly different. nih.govresearchgate.net

The following table summarizes the general relationship between network properties and degradation outcomes based on research findings.

| Network Property | Effect on Water Ingress | Degradation Rate | Mass Loss Rate |

| High Crosslink Density | Decreased | Slow | Slow |

| Low Crosslink Density | Increased | Fast | Fast |

| High Hydrophobicity | Decreased | Slow | Slow |

| High Hydrophilicity | Increased | Fast | Fast |

Oxidative Degradation

In addition to hydrolysis, this compound networks can undergo oxidative degradation, a process that is particularly relevant in the presence of oxygen and can be initiated or accelerated by factors like heat and ultraviolet radiation. mdpi.comnih.gov This degradation mechanism proceeds via a free-radical chain reaction.

The process involves three main stages:

Initiation: The formation of free radicals on the polymer backbone. This can be triggered by the decomposition of hydroperoxides or by energy input (e.g., heat), which causes the scission of C-H or C-C bonds.

Propagation: The polymer radical (R•) reacts rapidly with oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from an adjacent polymer chain to form a hydroperoxide (ROOH) and a new polymer radical. mdpi.com This creates a self-perpetuating cycle of chain scission. The decomposition of the hydroperoxides can lead to the formation of various oxygenated species, such as ketones and alcohols, along the polymer chain. nih.gov

Termination: The reaction ceases when two radicals combine.

This oxidative process, similar to what is observed in polypropylene (B1209903), leads to chain scission, a reduction in molecular weight, and a deterioration of the material's mechanical properties. nih.govmdpi.com The thermal degradation of polypropylene can be accelerated by the presence of other methacrylate (B99206) polymers, which degrade via a zipper-scission mechanism that generates active radicals, in turn accelerating the random-scission degradation of the polypropylene. oup.com For dimethacrylate polymers, thermo-oxidative degradation typically occurs at lower temperatures compared to degradation in an inert atmosphere. nih.gov

Advanced Analytical Methodologies for Propylene Dimethacrylate Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of dimethacrylate polymerization, offering non-destructive and often real-time monitoring of the chemical and physical changes occurring during the curing process.

Fourier Transform Infrared (FTIR) Spectroscopy (for Conversion Monitoring)

FTIR spectroscopy is a widely employed and reliable technique for determining the degree of conversion (DC) in dimethacrylate polymers. mdpi.commdpi.com The methodology is based on monitoring the decrease in the concentration of carbon-carbon double bonds (C=C) of the methacrylate (B99206) groups as they are consumed during polymerization. mdpi.com

The analysis involves tracking the change in absorbance intensity of specific vibrational bands associated with the methacrylate group before and after polymerization. The C=C stretching vibration, typically observed around 1636-1640 cm⁻¹, is the most commonly monitored peak due to its intensity and resolution. mdpi.comnih.govnih.gov To quantify the conversion, the intensity of this reactive peak is ratioed against an internal standard peak that remains unchanged during the reaction. ufrgs.br For dimethacrylates that contain aromatic rings, such as Bisphenol A-glycidyl dimethacrylate (Bis-GMA), the aromatic C=C stretching vibration at approximately 1608-1610 cm⁻¹ is often used as the internal reference. nih.govufrgs.br

The degree of conversion is calculated using the following equation:

DC (%) = [1 - (Abspeak(polymer) / Absref(polymer)) / (Abspeak(monomer) / Absref(monomer))] x 100%

Where:

Abspeak is the absorbance of the methacrylate C=C peak (~1637 cm⁻¹).

Absref is the absorbance of the internal reference peak.

Several vibrational modes of the methacrylate group can be utilized for conversion monitoring, although the C=C stretching vibration is the most prevalent. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Conversion Monitoring |

|---|---|---|

| C=C Stretching | 1636 - 1640 | Most commonly used peak for DC determination due to high intensity and resolution. mdpi.comnih.gov |

| C-O Stretching | 1300 and 1320 | Considered a reliable alternative to the 1636 cm⁻¹ peak, showing good proportionality with monomer concentration and lower variability. nih.govresearchgate.net |

| Twisting Vibrations | 816 | Used for DC determination, its intensity decreases with polymerization. mdpi.com |

| Wagging Vibrations | 948 | Another band whose intensity diminishes upon polymerization and can be used for monitoring. mdpi.com |

Real-time monitoring using Attenuated Total Reflectance (ATR)-FTIR systems allows for the study of polymerization kinetics, providing data on the rate and extent of the reaction as it happens. nih.gov However, care must be taken to avoid interference from atmospheric water vapor, which can introduce noise in the 1600-1700 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR for Structure Elucidation and Conversion)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of propylene (B89431) dimethacrylate and for characterizing the resulting polymer network. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.netnih.gov

For structure elucidation, ¹H NMR spectra can confirm the presence of key functional groups. For example, the vinylic protons of the methacrylate group typically appear as distinct signals in the range of 5.5 to 6.1 ppm. rsc.org The protons of the propylene glycol backbone and the methyl groups of the methacrylate moieties also give characteristic signals, allowing for complete structural confirmation. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. iaea.org Key resonances in the ¹³C NMR spectrum of a dimethacrylate include those for the carbonyl carbon (C=O) at around 167 ppm, the vinylic carbons (C=C) between 125 and 136 ppm, and the carbons of the ester and aliphatic backbone. rsc.org

While less common than FTIR for kinetic studies, NMR can also be used to quantify the degree of conversion. By integrating the signals of the vinylic protons in the ¹H NMR spectrum before and after polymerization and comparing them to an internal standard or a signal from the polymer backbone that does not change, the extent of C=C bond consumption can be calculated. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Application |

|---|---|---|---|

| ¹H | Vinylic Protons (C=CH₂) | ~5.5 - 6.1 | Structure confirmation, conversion monitoring. rsc.org |

| ¹H | Propylene Glycol Backbone (-OCH₂CH(CH₃)O-) | ~1.2 - 4.3 | Structure confirmation. researchgate.net |

| ¹H | Methacrylate Methyl (-C(CH₃)=CH₂) | ~1.9 | Structure confirmation. rsc.org |

| ¹³C | Carbonyl Carbon (C=O) | ~167 | Structure confirmation. rsc.org |

| ¹³C | Vinylic Carbons (C =C H₂) | ~125 - 136 | Structure confirmation, conversion monitoring. rsc.org |

| ¹³C | Ester and Backbone Carbons | ~18 - 70 | Structure confirmation. rsc.org |

Near-Infrared (NIR) Spectroscopy (for Real-time Conversion and Network Evolution)

Near-Infrared (NIR) spectroscopy is a powerful technique for real-time, in-situ monitoring of the polymerization of dimethacrylate systems. researchgate.netnih.gov NIR radiation has a high penetration depth into polymeric materials, making it suitable for analyzing thicker samples compared to mid-infrared (FTIR) spectroscopy. researchgate.net This method tracks the conversion of monomer to polymer by monitoring the disappearance of absorption bands related to the C-H bonds of the vinyl group. researchgate.net

The first overtone of the C-H stretching vibration of the =CH₂ group in methacrylates is typically found around 6166 cm⁻¹ (1622 nm). researchgate.net The decrease in the intensity of this band is directly proportional to the consumption of monomer double bonds, allowing for the calculation of the degree of conversion in real-time. researchgate.netresearchgate.net This capability is invaluable for studying polymerization kinetics, optimizing reaction conditions, and understanding the evolution of the polymer network as it forms. nih.govazom.com

NIR spectroscopy can be coupled with fiber optics, enabling its use for in-line process monitoring in industrial settings. researchgate.netazom.com This provides immediate feedback on the state of the polymerization, leading to improved product quality and consistency. azom.com The technique can simultaneously monitor multiple components, making it suitable for studying the copolymerization of propylene dimethacrylate with other monomers. azom.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Populations)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as free radicals. scielo.orgnih.gov Since the photopolymerization of this compound proceeds via a free-radical mechanism, EPR is an essential tool for studying the kinetics and mechanisms of radical formation, propagation, and termination. rug.nlsyntechinnovation.com

The technique can be used to:

Identify Radical Species: The EPR spectrum's line shape and hyperfine splitting constants provide a fingerprint for the specific radical species present, such as the propagating methacrylate radical. researchgate.netresearchgate.net

Quantify Radical Concentration: By integrating the EPR signal, the steady-state concentration of radicals can be determined, offering insights into the efficiency of the initiation process. rug.nlsyntechinnovation.com

Monitor Radical Kinetics: EPR can follow the appearance and decay of radical signals over time, allowing for the measurement of kinetic parameters for radical production and termination. researchgate.net